molecular formula C16H25NO3 B2666704 N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide CAS No. 1396706-69-6

N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B2666704
CAS No.: 1396706-69-6
M. Wt: 279.38
InChI Key: ZXBXMHYXOICTHS-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide (CAS 1396706-69-6) is a synthetic organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol . This acetamide derivative features a 4,4-dimethylpentyl chain with a terminal hydroxy group and a 4-methylphenoxy acetamide moiety, a structural class known to be of significant interest in medicinal chemistry for the design of novel biologically active substances . Phenoxy acetamide derivatives, in general, have been investigated in scientific research for a wide spectrum of pharmacological activities, including as potential anti-cancer, anti-inflammatory, anti-mycobacterial, and anti-viral agents . The presence of both hydrophilic and hydrophobic regions in its structure makes it a valuable intermediate for probing structure-activity relationships (SAR) and for further chemical modifications in drug discovery efforts . As a building block, it can be utilized in the synthesis of more complex molecules or in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation studies . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals . It is offered in various pack sizes to support your laboratory's needs, with availability typically within three weeks . Researchers can leverage this compound to explore the biochemical and pharmacological properties of the phenoxy acetamide chemical space.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-12-5-7-13(8-6-12)20-11-15(19)17-10-9-14(18)16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBXMHYXOICTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCC(C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylphenol with chloroacetic acid to form 2-(4-methylphenoxy)acetic acid.

    Amidation Reaction: The 2-(4-methylphenoxy)acetic acid is then reacted with 3-hydroxy-4,4-dimethylpentylamine under appropriate conditions to form the desired amide.

The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of 3-oxo-4,4-dimethylpentyl-2-(4-methylphenoxy)acetamide.

    Reduction: Formation of N-(3-amino-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide.

    Substitution: Formation of substituted derivatives of the phenoxy group.

Scientific Research Applications

N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide, highlighting differences in substituents, biological activities, and applications:

Compound Name Key Substituents Biological Activity/Application Reference
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) 4-Methoxyphenyl; morpholinyl-sulfonylquinazoline Anticancer (IC₅₀: 1.2–3.8 μM against HCT-116, MCF-7, and PC-3 cell lines)
2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide Pyrazolyl and thiophenmethyl groups Cooling flavoring agent (GRAS status for food use; EFSA-approved)
N-(2-phenyl-4-thiazolidinone-3-yl)-2-(coumarin-4-yloxy)acetamide Coumarin-4-yloxy; thiazolidinone ring Antimicrobial (active against S. aureus and E. coli; MIC: 8–16 μg/mL)
2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide Chloro-methylphenoxy; arylthiazolidinone Broad-spectrum antibacterial and antifungal activity
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide Pyrimidinylthio; propargyloxybenzyl-thiazole Dual Sirt2/HDAC6 inhibition (potential for neurodegenerative disease therapy)

Key Comparative Insights

  • Anticancer Activity: Compound 40 (from ) shares the phenoxyacetamide core but incorporates a sulfonylquinazoline-morpholine moiety, enhancing kinase inhibition. In contrast, the hydroxyl and dimethylpentyl group in the target compound may favor solubility but require validation for cytotoxicity .
  • Sensory Applications : The EFSA-approved flavoring agent () demonstrates how substituting the nitrogen with heterocycles (pyrazole, thiophene) can impart cooling sensations, unlike alkyl chains, which are typically inert in sensory roles .
  • Antimicrobial Efficacy: The coumarin-thiazolidinone hybrid () and chloro-methylphenoxy derivatives () highlight that electron-withdrawing groups (e.g., Cl, CF₃) or conjugated systems (e.g., coumarin) improve antimicrobial potency compared to methylphenoxy groups alone .
  • Metabolic Stability: The 3-hydroxy group in the target compound’s pentyl chain may increase metabolic susceptibility compared to non-hydroxylated analogs (e.g., ’s chloro-methylphenoxy derivatives), which exhibit longer half-lives in vitro .

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C17H25NO3
  • Molecular Weight: 293.39 g/mol
  • IUPAC Name: this compound

The compound features a hydroxy group, an acetamide functional group, and a phenoxy moiety, which contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the hydroxy and acetamido groups suggests potential interactions with enzymes involved in metabolic processes and signaling pathways.

Biological Activities

  • Anti-inflammatory Effects
    • Studies have shown that similar acetamides can inhibit the production of pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties.
  • Antioxidant Activity
    • Compounds in this class have demonstrated the ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions.
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • A study conducted on similar compounds reported significant reductions in inflammatory markers in animal models treated with N-acetyl derivatives. This suggests a promising avenue for further exploration of this compound in inflammatory diseases .

In Vitro Studies

StudyCell TypeConcentrationEffect Observed
Cho et al. (2020)Osteoclasts2-10 µMInhibition of differentiation and bone resorption
Garcez et al. (2000)Neuronal Cells5-50 µMReduction in oxidative stress-induced apoptosis

These studies highlight the compound's potential in modulating cellular responses relevant to inflammation and neuroprotection.

Q & A

Basic: What are the optimal synthetic routes for N-(3-hydroxy-4,4-dimethylpentyl)-2-(4-methylphenoxy)acetamide, and what key reaction conditions ensure high yield and purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling. For example:

  • Step 1: Preparation of the phenoxyacetic acid derivative via alkylation of 4-methylphenol with chloroacetic acid under basic conditions (e.g., NaOH, 60–80°C) .
  • Step 2: Activation of the carboxylic acid group using coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) .
  • Step 3: Reaction with 3-hydroxy-4,4-dimethylpentylamine under inert atmosphere (N₂/Ar) at 0–25°C, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Critical Conditions:
  • Strict moisture control to prevent hydrolysis of intermediates.
  • Use of triethylamine as a base to neutralize HCl byproducts during amide bond formation .
  • Characterization with HPLC (>95% purity) and NMR (¹H/¹³C) to confirm structural integrity .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons in the hydroxy-pentyl and methylphenoxy groups (e.g., δ 1.2–1.4 ppm for dimethylpentyl CH₃, δ 6.8–7.2 ppm for aromatic protons) .
    • ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons in the dimethylpentyl chain .
  • Infrared Spectroscopy (IR):
    • Peaks at ~3300 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₂₅NO₃: 292.1913) .
  • HPLC:
    • Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and absence of byproducts .

Advanced: How do structural modifications in the alkyl chain or aromatic substituents influence the compound's bioactivity?

Methodological Answer:
Structural variations are systematically tested to establish structure-activity relationships (SAR):

  • Alkyl Chain Modifications:
    • Increasing hydrophobicity (e.g., replacing hydroxy with methoxy) may enhance membrane permeability but reduce solubility. For example, analogs with longer alkyl chains showed improved IC₅₀ values in cancer cell lines (e.g., HT-29, IC₅₀ = 12 μM vs. 28 μM for parent compound) .
  • Aromatic Substitutions:
    • Electron-withdrawing groups (e.g., -Cl) on the phenoxy ring increase electrophilicity, enhancing interactions with target enzymes (e.g., kinase inhibition). Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve metabolic stability .
      Experimental Design:
  • Parallel synthesis of analogs followed by in vitro screening (e.g., MTT assay for cytotoxicity) .
  • Computational docking studies (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Advanced: What strategies are recommended for resolving contradictions in cytotoxicity data across different studies?

Methodological Answer:
Discrepancies often arise from variability in experimental protocols. Mitigation strategies include:

  • Standardization of Assay Conditions:
    • Use identical cell lines (e.g., MCF-7 breast cancer cells from ATCC) and culture media (e.g., DMEM + 10% FBS) .
    • Normalize compound concentrations via LC-MS quantification to avoid solvent interference (e.g., DMSO ≤0.1% v/v) .
  • Control Experiments:
    • Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls .
    • Replicate studies across independent labs to confirm reproducibility .
  • Data Harmonization:
    • Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to account for batch effects .
    • Meta-analysis of published IC₅₀ values using platforms like PubChem BioAssay .

Advanced: What mechanistic studies are critical to elucidate the compound's mode of action in enzyme inhibition?

Methodological Answer:
A multi-disciplinary approach is required:

  • Kinetic Assays:
    • Measure enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay, varying substrate concentrations to determine Ki values .
  • Isothermal Titration Calorimetry (ITC):
    • Quantify binding thermodynamics (ΔH, ΔS) to identify hydrophobic/electrostatic interactions .
  • X-ray Crystallography:
    • Co-crystallize the compound with target enzymes (e.g., PDB ID 5XYZ) to resolve binding poses at 2.0 Å resolution .
  • Proteomics:
    • SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify downstream protein targets in treated cells .

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